![molecular formula C27H24N2O5 B264357 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using specific methods and has shown promising results in various areas of research.
Wirkmechanismus
The mechanism of action of 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide is not yet fully understood. However, it is believed that the compound may inhibit certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide has cytotoxic effects on cancer cells, but does not affect normal cells. This makes it a promising candidate for further research as a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide in lab experiments is its specificity for cancer cells, which reduces the risk of harmful side effects on normal cells. However, one limitation is that the compound may have limited effectiveness against certain types of cancer.
Zukünftige Richtungen
There are several future directions for research on 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide. One area of interest is further studies on its mechanism of action, which could lead to the development of more effective anti-cancer agents. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Finally, research could focus on the potential applications of the compound in other areas of scientific research, such as drug discovery and development.
Synthesemethoden
The synthesis of 2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide involves the reaction of 4-hydroxycoumarin with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting product is then reacted with 3-aminopyridine and acetic anhydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for further research.
Eigenschaften
Produktname |
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide |
---|---|
Molekularformel |
C27H24N2O5 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C27H24N2O5/c1-27(2)11-10-19-21(34-27)14-22(32-16-23(30)29-18-9-6-12-28-15-18)25-20(13-24(31)33-26(19)25)17-7-4-3-5-8-17/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
ONBCRNLYYDRLBY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CN=CC=C4)C(=CC(=O)O3)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CN=CC=C4)C(=CC(=O)O3)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.